Lodoxamid-Tromethamin

Übersicht

Beschreibung

Lodoxamide tromethamine is a mast-cell stabilizer primarily used in ophthalmology for the treatment of allergic ocular disorders such as vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis . It works by inhibiting the release of inflammatory mediators from mast cells, thereby reducing symptoms associated with allergic reactions .

Wissenschaftliche Forschungsanwendungen

Lodoxamid-Tromethamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird in der Forschung über allergische Reaktionen und Immunantworten eingesetzt.

Industrie: Es wird in der Formulierung von ophthalmischen Lösungen für den kommerziellen Einsatz verwendet.

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird angenommen, dass es den Kalzium-Einstrom in Mastzellen bei Antigen-Stimulation verhindert, wodurch die Mastzellmembran stabilisiert und die Freisetzung von Entzündungsmediatoren wie Histamin und Leukotrienen gehemmt wird . Diese Wirkung reduziert die mit allergischen Reaktionen verbundenen Symptome .

Ähnliche Verbindungen:

Cromolyn-Natrium: Ein weiterer Mastzellstabilisator, der zur Behandlung allergischer Erkrankungen eingesetzt wird.

Nedocromil-Natrium: Ähnlich wie this compound wird es verwendet, um allergische Reaktionen zu verhindern.

Vergleich: this compound ist einzigartig in seiner höheren Potenz und längeren Wirkdauer im Vergleich zu Cromolyn-Natrium und Nedocromil-Natrium . Es zeigt auch minimale Nebenwirkungen, was es zu einer bevorzugten Wahl für die Langzeitbehandlung allergischer Augenerkrankungen macht .

Wirkmechanismus

Target of Action

Lodoxamide Tromethamine primarily targets mast cells . Mast cells play a crucial role in the body’s immune response, particularly in hypersensitivity reactions. They contain granules rich in histamine and heparin and are involved in inflammatory responses .

Mode of Action

It is postulated that it prevents calcium influx into mast cells upon antigen stimulation, thereby stabilizing the membrane . This stabilization prevents the degranulation of mast cells, inhibiting the release of intracellular histamine and other chemoattractant factors .

Pharmacokinetics

The pharmacokinetics of Lodoxamide Tromethamine indicate that systemic absorption is minimal following topical application to the eye . This suggests that the compound primarily acts locally at the site of application, reducing the potential for systemic side effects .

Action Environment

The action of Lodoxamide Tromethamine is influenced by its environment. As a topical ophthalmic agent, its efficacy can be affected by factors such as the presence of contact lenses, which can absorb the benzalkonium chloride preservative in the solution . Additionally, individual patient characteristics, such as age and overall health status, can also influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Lodoxamide tromethamine plays a crucial role in biochemical reactions by stabilizing mast cells and preventing their degranulation. This compound interacts with various biomolecules, including enzymes and proteins involved in the allergic response. Specifically, lodoxamide tromethamine inhibits the influx of calcium ions into mast cells upon antigen stimulation, which is essential for the degranulation process . By preventing calcium influx, lodoxamide tromethamine stabilizes the mast cell membrane and inhibits the release of histamine and other inflammatory mediators .

Cellular Effects

Lodoxamide tromethamine exerts significant effects on various cell types and cellular processes. It primarily influences mast cells by preventing their degranulation and subsequent release of histamine and other inflammatory mediators . This inhibition reduces the symptoms of allergic reactions in ocular tissues. Additionally, lodoxamide tromethamine affects cell signaling pathways by preventing the activation of pathways that lead to mast cell degranulation . It also influences gene expression related to inflammatory responses, thereby modulating cellular metabolism and reducing inflammation .

Molecular Mechanism

The molecular mechanism of lodoxamide tromethamine involves its ability to stabilize mast cell membranes and prevent degranulation. This inhibition stabilizes the mast cell membrane and prevents the release of intracellular histamine and other chemoattractant factors . Additionally, lodoxamide tromethamine may act as an agonist at the G protein-coupled receptor 35, which plays a role in inflammatory processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lodoxamide tromethamine have been observed to change over time. The compound is stable and maintains its efficacy in inhibiting mast cell degranulation over extended periods . In vitro studies have demonstrated that lodoxamide tromethamine can prevent the antigen-specific release of histamine from mast cells . Long-term studies in vivo have shown that lodoxamide tromethamine continues to inhibit allergic responses without significant degradation .

Dosage Effects in Animal Models

The effects of lodoxamide tromethamine vary with different dosages in animal models. In rats, lodoxamide tromethamine has been shown to be highly effective at inhibiting histamine release at low doses, with an ID50 value of 0.001 mg/kg . At higher doses, the compound can cause temporary sensations of warmth, profuse sweating, diarrhea, light-headedness, and stomach distension . These effects are generally temporary and do not result in permanent adverse outcomes .

Metabolic Pathways

Lodoxamide tromethamine is involved in metabolic pathways that include its interaction with enzymes responsible for its degradation and elimination. The primary route of elimination for lodoxamide tromethamine is urinary excretion . The compound is metabolized in the liver, and its metabolites are excreted in the urine . The elimination half-life of lodoxamide tromethamine is approximately 8.5 hours .

Transport and Distribution

Lodoxamide tromethamine is transported and distributed within cells and tissues primarily through passive diffusion. It is absorbed into ocular tissues when administered topically and exerts its effects locally . The compound does not exhibit significant systemic absorption, and plasma concentrations remain undetectable following topical application . This localized distribution minimizes systemic side effects and enhances its therapeutic efficacy in ocular tissues .

Subcellular Localization

The subcellular localization of lodoxamide tromethamine is primarily within mast cells, where it exerts its stabilizing effects. The compound prevents the degranulation of mast cells by inhibiting calcium influx, thereby stabilizing the cell membrane . This localization is crucial for its function as a mast cell stabilizer and its ability to prevent the release of inflammatory mediators .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lodoxamide tromethamine is synthesized through a multi-step process involving the reaction of 2-chloro-5-cyano-m-phenylene with dioxamic acid to form lodoxamide. This compound is then reacted with tromethamine to produce lodoxamide tromethamine . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods: In industrial settings, lodoxamide tromethamine is produced in large-scale reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity reagents and solvents to achieve a high yield and quality of the final product . The compound is then purified through crystallization and filtration techniques to remove any impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lodoxamid-Tromethamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Cromolyn Sodium: Another mast cell stabilizer used in the treatment of allergic conditions.

Nedocromil Sodium: Similar to lodoxamide tromethamine, it is used to prevent allergic reactions.

Comparison: Lodoxamide tromethamine is unique in its higher potency and longer duration of action compared to cromolyn sodium and nedocromil sodium . It also exhibits minimal adverse effects, making it a preferred choice for long-term treatment of allergic ocular disorders .

Eigenschaften

CAS-Nummer |

63610-09-3 |

|---|---|

Molekularformel |

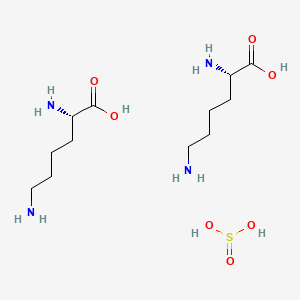

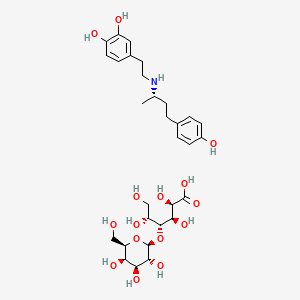

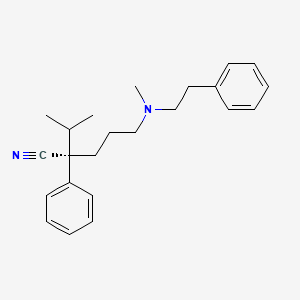

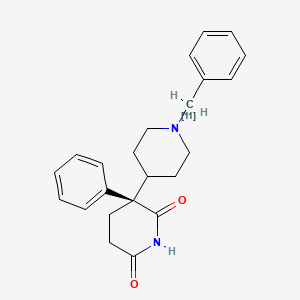

C15H17ClN4O9 |

Molekulargewicht |

432.77 g/mol |

IUPAC-Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid |

InChI |

InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2 |

InChI-Schlüssel |

KUGJPYZIWCRREB-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Kanonische SMILES |

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O |

Aussehen |

Solid powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alomide lodoxamide tromethamine U 42585 E U-42,585E |

Herkunft des Produkts |

United States |

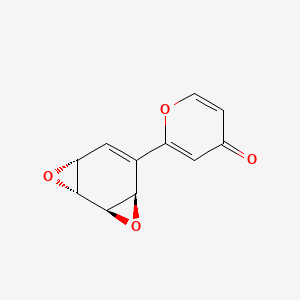

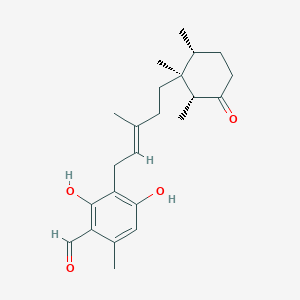

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

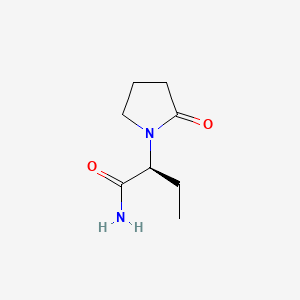

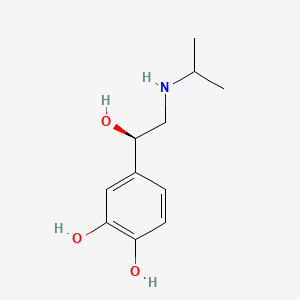

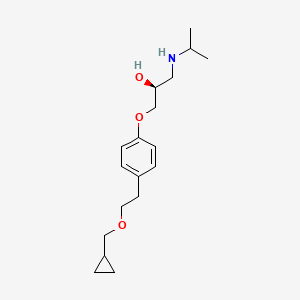

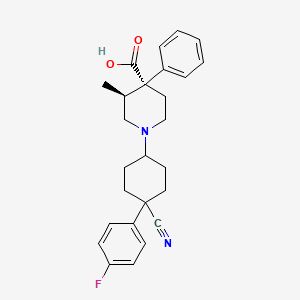

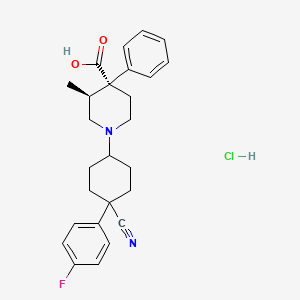

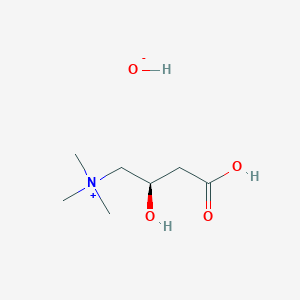

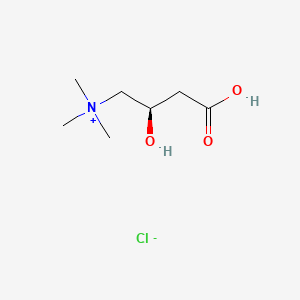

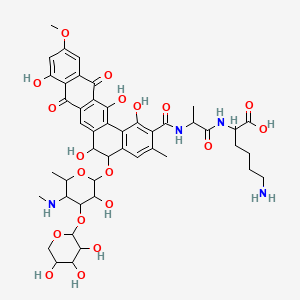

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.